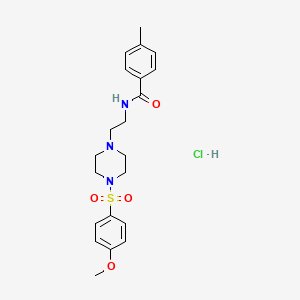

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-4-methylbenzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

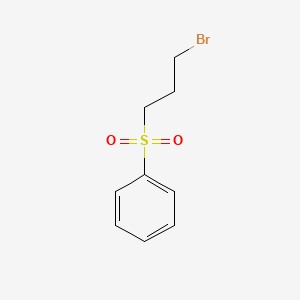

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-substituted chiral piperazines was achieved via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Molecular Structure Analysis

The structure of similar compounds has been assigned by HRMS, IR, 1H and 13C NMR experiments . These techniques provide detailed information about the molecular structure of the compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the longitudinal relaxivity (r1), and transverse relaxivity (r2), were determined to be 6.66 and 11.486 mM-1s-1 respectively on 7T at 21oC .Aplicaciones Científicas De Investigación

Dopamine Receptor Affinity and Selectivity

Research on related benzamide derivatives has shown significant interest in their ability to bind to dopamine receptors, particularly the D3 and D4 subtypes, which are implicated in several neuropsychiatric disorders. Leopoldo et al. (2002) conducted a structure-affinity relationship study on derivatives, highlighting their moderate to high affinity for D3 receptors and their potential as PET imaging agents due to favorable lipophilicity and labeling possibilities with carbon-11 or fluorine-18. These findings are critical for developing new diagnostic tools and treatments for conditions like schizophrenia and Parkinson's disease (Leopoldo et al., 2002).

Serotonin Receptor Interactions

Another area of research involves the interaction of similar compounds with serotonin receptors. For instance, [18F]p-MPPF has been investigated as a 5-HT1A antagonist, providing insights into serotonergic neurotransmission through PET imaging. This compound's ability to map serotonin receptors in the brain opens up avenues for studying psychiatric disorders and developing targeted therapies (Plenevaux et al., 2000).

Antimicrobial and Anti-inflammatory Properties

Beyond neurological applications, some benzamide derivatives show potential in treating infections and inflammation. Bektaş et al. (2007) synthesized triazole derivatives, demonstrating good to moderate antimicrobial activities against various pathogens. This research suggests the compound's broader applicability in developing new antimicrobial agents (Bektaş et al., 2007).

Radioligand Development for Imaging

The synthesis and evaluation of carbon-11 labeled derivatives for PET imaging of dopamine D4 receptors highlight the utility of these compounds in non-invasively studying receptor distribution and function in the brain. Such advancements are crucial for understanding the pathophysiology of neurological disorders and evaluating the efficacy of therapeutic interventions (Lacivita et al., 2010).

Mecanismo De Acción

While the exact mechanism of action for this specific compound is not available in the retrieved papers, compounds with similar structures have been studied for their potential therapeutic effects. For example, piperazine derivatives have been implicated in the pathogenesis of depression, anxiety, schizophrenia, epilepsy, and eating disorders .

Propiedades

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-4-methylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S.ClH/c1-17-3-5-18(6-4-17)21(25)22-11-12-23-13-15-24(16-14-23)29(26,27)20-9-7-19(28-2)8-10-20;/h3-10H,11-16H2,1-2H3,(H,22,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZKTYRFRILCHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate](/img/structure/B2476959.png)

![2-(tert-butyl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2476960.png)

![3-(4-Chlorophenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2476970.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2476971.png)

![2-(benzylamino)-N-(4-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2476973.png)